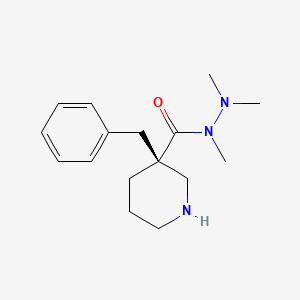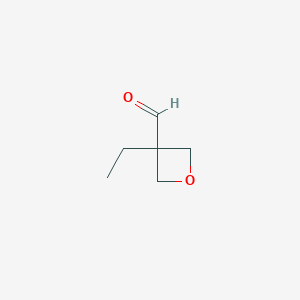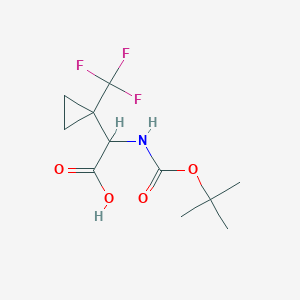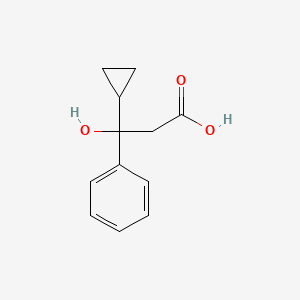
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
Overview
Description
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a chemical compound with the CAS Number: 95769-79-2 . It has a molecular weight of 206.24 and is typically in powder form . This compound belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid . The InChI code is 1S/C12H14O3/c13-11(14)8-12(15,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . It is typically in powder form and is stored at room temperature .Scientific Research Applications
Chemo-enzymatic Synthesis
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid has been explored for its potential as a precursor for optically pure pharmaceutical compounds like tomoxetine hydrochloride and fluoxetine hydrochloride, which are known antidepressants. Research has delved into the chemo-enzymatic preparation of its chiral form, (S)-3-hydroxy-3-phenylpropanoic acid, employing Porcine pancreas lipase (PPL) as a biocatalyst. The study aimed to optimize reaction conditions such as temperature, pH, and solvents to enhance conversion degree and enantiomeric excess, demonstrating its potential in the practical preparation of chiral β-hydroxy acids Zhao, Ma, Fu, & Zhang, 2014.
Biotechnological Production
The compound also finds relevance in the biotechnological production of 3-hydroxypropanoic acid (3-HP), a valuable platform chemical with numerous industrial applications, including the production of bioplastics. The synthesis of 3-HP from renewable resources and its application in industrial chemical production like acrylic acid and its derivatives have been extensively studied. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods, although challenges remain in achieving industrially viable production levels Jers, Kalantari, Garg, & Mijakovic, 2019.
Catalytic Chemical Methods
Research has also highlighted the significance of 3-hydroxypropionic acid (3-HP) as a potential building block for organic synthesis and high-performance polymers. Despite the efforts through biological and chemical routes, a large-scale process for 3-HP production is yet to be developed. However, recent advancements in eco-sustainable processes and catalytic chemical methods show potential in addressing this challenge Pina, Falletta, & Rossi, 2011.
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)8-12(15,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPRCDDDTTZRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



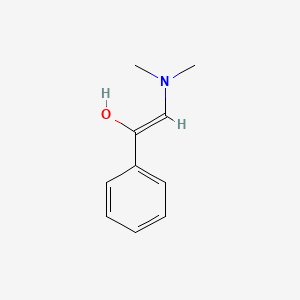
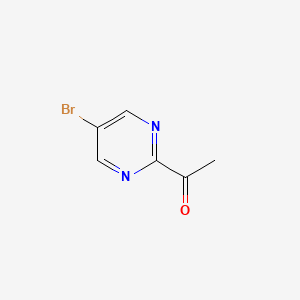
![7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1523360.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)
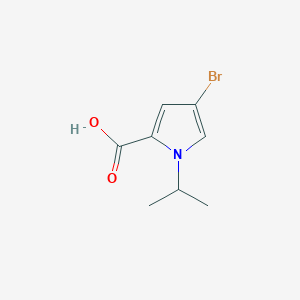
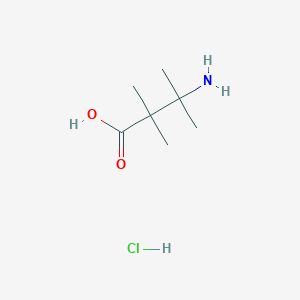
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)

![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
